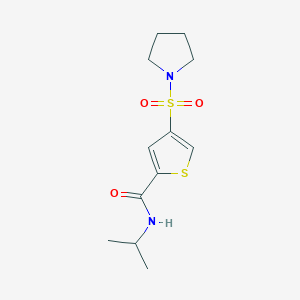![molecular formula C16H16F3N3O3 B5506473 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine" is a chemical compound that incorporates elements like morpholine, trifluoromethyl group, and a pyrazol moiety. This compound is of interest due to its potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclocondensation, Mannich reaction, and others. For example, a related compound was synthesized through a two-step process involving cyclocondensation reaction of morpholine-substituted β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).
Molecular Structure Analysis
Compounds with similar structural features have been analyzed using X-ray crystallography, revealing specific dihedral angles and conformations. For instance, an analogous compound showed dihedral angles formed between different rings and the morpholine moiety, as determined by X-ray analysis (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives often undergo reactions such as nucleophilic substitution, condensation, and reactions with various reagents, which can significantly alter their chemical properties. The benzofuran-morpholinomethyl-pyrazoline hybrids, for example, were synthesized via reactions with α,β-unsaturated carbonyl compounds (Hassan et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds incorporating morpholine and methoxyphenyl groups have been synthesized and evaluated for their biological activities. For instance, derivatives of morpholine have shown potential as molluscicidal agents, highlighting their application in pest control and agricultural research (Duan et al., 2014). Similarly, morpholine-based compounds have been synthesized for antimicrobial studies, with some showing good or moderate activities against various microorganisms (Bektaş et al., 2010). These studies suggest potential applications in developing new antimicrobial agents.
Vasorelaxant Agents
The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids and their evaluation as vasorelaxant agents indicate the potential application in cardiovascular research. These compounds have shown significant vasodilatation properties, which could be useful in the development of new therapeutic agents for cardiovascular diseases (Hassan et al., 2014).
Anti-Breast Cancer Activity
The design, synthesis, and molecular docking studies of morpholine derivatives have also been explored for their anti-breast cancer activity. One such study demonstrated that a synthesized morpholine-containing compound exhibited better anticancer activity against MCF7 cells compared to a standard drug (Kumar et al., 2020). This suggests the role of morpholine derivatives in cancer research, particularly in identifying new therapeutic molecules.
Material Science and Imaging
In material science and imaging applications, morpholine derivatives have been synthesized for potential use as positron emission tomography (PET) ligands for imaging specific enzymes related to diseases like Parkinson's (Wang et al., 2017). This highlights the compound's relevance in diagnostic research and the development of imaging agents.
Heterocycle Compound Applications in Medical Treatment
The nursing and treatment applications of heterocycle compounds against conditions like children's bronchial pneumonia demonstrate the potential medical applications of these molecules (Ding & Zhong, 2022). Such research indicates the versatility of morpholine and related compounds in developing new treatments for respiratory diseases.
properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-24-13-5-3-2-4-12(13)22-9-11(8-20-22)15(23)21-6-7-25-14(10-21)16(17,18)19/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCRWHCTRBREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)